![molecular formula C18H12N2O2S B2674103 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide CAS No. 477325-89-6](/img/structure/B2674103.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide: is a complex organic compound that features a unique structure combining a furan ring, a thiazole ring, and an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Condensation Reaction:
- The synthesis begins with the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in the presence of a base such as triethylamine in 2-propanol. This reaction forms N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide.
-
Formation of Thioamide:
- The intermediate N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is then treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene to yield the corresponding thioamide.
-
Oxidation:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution:
Common Reagents and Conditions:
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Formylation: Employs formylating agents like formic acid or formyl chloride.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products:
- The major products of these reactions are substituted derivatives of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide, where the substituents are introduced at specific positions on the furan or acenaphthene rings.
Scientific Research Applications
Chemistry:
- This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology and Medicine:
- In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents due to their unique structural features, which may interact with biological targets in novel ways.
Industry:
- The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action depends on the specific application and derivative of the compound. Generally, the compound’s structure allows it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
-
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide:
- This precursor compound shares a similar core structure but lacks the thiazole ring.
-
Thioamide Derivatives:
- Compounds with similar thioamide functionalities but different aromatic systems.
Uniqueness:
- The presence of both the furan and thiazole rings in N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide provides a unique combination of electronic properties and reactivity, distinguishing it from other compounds with only one of these features.
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLPDUXZNOSFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2674020.png)
![3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)
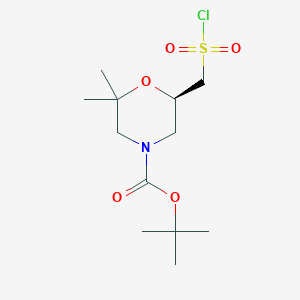
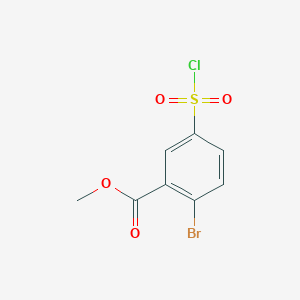
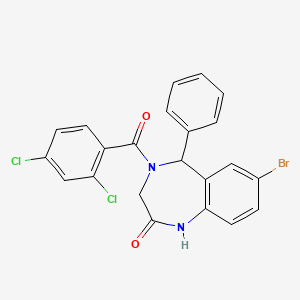
![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)
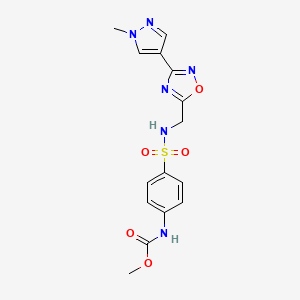
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)
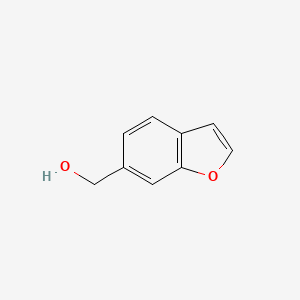
![METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2674039.png)
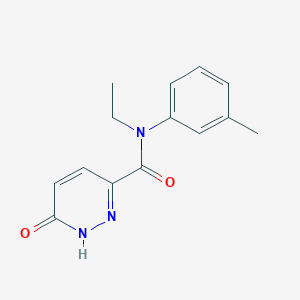
![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)

